molecular formula C10H14N2 B190304 Anabasine CAS No. 13078-04-1

Anabasine

Cat. No. B190304
CAS RN: 13078-04-1
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-UHFFFAOYSA-N
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Description

Anabasine is a pyridine and piperidine alkaloid found in the Tree Tobacco (Nicotiana glauca) plant, as well as in the close relative of the common tobacco plant (Nicotiana tabacum). It is a structural isomer of, and chemically similar to, nicotine . Its principal (historical) industrial use is as an insecticide . Anabasine is a nicotinic acetylcholine receptor agonist . In high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole .


Synthesis Analysis

Anabasine derivatives were obtained in high yields via condensation of the alkaloids with o-formylbenzoic acid . The convenient method for the preparation of the alkaloids anabasine and cytisine derivatives via an acylation reaction with 4,5-dichloroisothiazole-3-, 5-arylisoxazole-3-, adamantane- and hydrochlorides of pyridine-3- and pyridine-4-carbonyl chlorides, has been developed .


Molecular Structure Analysis

Anabasine has a molecular formula of C10H14N2 and a molecular weight of 162.2316 . It contains a total of 27 bond(s); 13 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 Pyridine(s) .


Chemical Reactions Analysis

Anabasine is a nicotinic acetylcholine receptor agonist . In high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning .


Physical And Chemical Properties Analysis

Anabasine is a liquid at room temperature . It has a molecular weight of 162.23 g/mol . It is soluble in DMSO .

Scientific Research Applications

  • Biosynthesis Enhancement in Tobacco Hairy Roots : Anabasine levels in genetically engineered cells can be significantly enhanced by feeding labeled 15N-L-lysine, providing insights into its biosynthesis and suggesting genetic engineering for production (Bunsupa et al., 2014).

  • Cholinergic Activity in Pesticides : Anabasine sulfate, used in agriculture for insect control, exhibits high toxicity to insects. Organophosphorus derivatives of anabasine have been synthesized and tested for insecticidal activity, showing similar toxicity to some widely used pesticides (Gazaliev et al., 1989).

  • Drug-like Compound Synthesis : Anabasine has been used to synthesize two series of novel drug-like compounds, showing its potential as a template for medicinal chemistry (Sandulenko & Krasavin, 2012).

  • Biomarker of Active Tobacco Use : Anabasine serves as a biomarker to differentiate active tobacco use from nicotine replacement therapies, aiding in clinical and insurance assessments (Suh-Lailam et al., 2014).

  • Antibacterial and Antifungal Properties : Anabasine derivatives have been shown to possess antibacterial and antifungal activities, which could be useful in developing new biologically active substances with lower toxicity (Abdulina et al., 2002).

  • Reduction of Developmental Toxicity : Supramolecular nano-encapsulation of anabasine significantly attenuates its inherent developmental toxicity, presenting a method to reduce toxicities of certain pharmaceutical ingredients (Gao et al., 2020).

  • Synthesis of Anabasine Conjugates : Anabasine-containing azides and acetylenes were used as building blocks in reactions to create anabasine conjugates, potential ligands for neuronal nicotinic acetylcholine receptors (Artyushin et al., 2016).

  • Exposure Monitoring in Cigarette Smokers : Anabasine levels in urine have been used to monitor compliance with smoking cessation programs and assess exposure to tobacco-specific nitrosamines in cigarette smokers (Bendik et al., 2022).

  • Neuromuscular Nicotinic Receptor Agonist : Anabasine is a potent agonist at nicotinic acetylcholine receptors, with implications for understanding its toxicological and pharmacological properties (Lee et al., 2006).

  • Antimicrobial Dithiocarbamates Synthesis : Anabasine has been used to synthesize dithiocarbamic acid derivatives, showing notable antimicrobial properties (Baikenova et al., 2004).

Safety And Hazards

Anabasine is fatal if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While Anabasine has been historically used as an insecticide, its derivatives have been identified with a more selective α7 binding profile . One such derivative (GTS-21, 3-(2,4-dimethoxybenzylidene)-anabaseine) has been studied as a drug candidate for cognitive and memory deficits, particularly associated with schizophrenia . This suggests potential future directions in the medical field .

properties

IUPAC Name

3-piperidin-2-ylpyridine
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InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2
Source PubChem
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InChI Key

MTXSIJUGVMTTMU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N2
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DSSTOX Substance ID

DTXSID50859409
Record name (+/-)-Anabasine
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid
Record name Anabasine
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Boiling Point

270-272 °C
Record name ANABASINE
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Solubility

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C
Record name ANABASINE
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Density

1.0455 @ 20 °C/4 °C
Record name ANABASINE
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Vapor Pressure

0.00301 [mmHg]
Record name Anabasine
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Mechanism of Action

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS.
Record name ANABASINE
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Product Name

Pyridine, 3-(2-piperidinyl)-

Color/Form

Colorless liquid, darkens on exposure to air

CAS RN

13078-04-1, 494-52-0
Record name (±)-Anabasine
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Record name ANABASINE
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Record name Anabasine
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Melting Point

FP: 9 °C, 9 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,440
Citations
RH Linnell - Journal of the American Chemical Society, 1954 - ACS Publications
Mar. 5, 1954 Anabasine 1391 considerable hydrolysis of the halosilane4· 6; it may react with silane-hydrogen accompanied by the nearly quantitative elimination ofthe hydrogen and …
Number of citations: 7 pubs.acs.org
AC Hoffman, SE Evans - Nicotine & Tobacco Research, 2013 - academic.oup.com
… Though limited, this study found that anabasine stimulated DA release. When anabasine was added to the superfusion buffer, there was a concentration-dependent increase in DA …
Number of citations: 96 academic.oup.com
ST Lee, K Wildeboer, KE Panter, WR Kem… - Neurotoxicology and …, 2006 - Elsevier
… of anabasine occur in N. glauca. A comparision of the relative potencies of S- and R-anabasine has not been previously reported. We separated the enantiomers of anabasine by …
Number of citations: 59 www.sciencedirect.com
P Jacob III, D Hatsukami, H Severson, S Hall… - … Biomarkers & Prevention, 2002 - AACR
In this study we determined urine concentration of the tobacco alkaloids anabasine and anatabine, nicotine and its metabolites cotinine, and nornicotine in 99 cigarette smokers and …
Number of citations: 150 aacrjournals.org
SB Caine, GT Collins, M Thomsen… - Experimental and …, 2014 - psycnet.apa.org
… tobacco alkaloids nornicotine, anabasine, and anatabine … mg/kg, IP), and anabasine attenuated nicotine withdrawal. When the … nicotine intravenously; anabasine and anatabine had no …
Number of citations: 62 psycnet.apa.org
DW Armstrong, X Wang, JT Lee… - … Biological, and Chemical …, 1999 - Wiley Online Library
… Regardless of the tobacco type or product, anabasine always … enantiomeric excess (ee) while anabasine has the lowest (in the … in this study was that anabasine consistently had only a …
Number of citations: 56 onlinelibrary.wiley.com
JT Ayers, R Xu, LP Dwoskin, PA Crooks - The AAPS journal, 2005 - Springer
… synaptosomes, and (±)-anabasine has been reported to inhibit high affinity … anabasine have not been determined, owing to difficulties in obtaining the optical isomers of anabasine…
Number of citations: 21 link.springer.com
ED Levin, I Hao, DA Burke, M Cauley… - Journal of …, 2014 - journals.sagepub.com
… as anabasine and anatabine also have agonist actions on nicotinic receptors. The current study investigated the effects of anabasine and … Acute dose-effect functions of anabasine and …
Number of citations: 28 journals.sagepub.com
E Leete, EG Gros, TJ Gilbertson - Journal of the American …, 1964 - ACS Publications
… form, affording nicotine and anabasine, which were … The anabasine was degraded to determine the distribution of C14 … The results indicate that essentially all the C14 in the anabasine …
Number of citations: 42 pubs.acs.org
X Xu, MM Iba, CP Weisel - Clinical Chemistry, 2004 - academic.oup.com
… anabasine are not commercially available, we used cotinine-d 3 as the internal standard for these compounds. Although nornicotine, anabasine, … for nornicotine and anabasine provided …
Number of citations: 128 academic.oup.com

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